5-溴萘-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

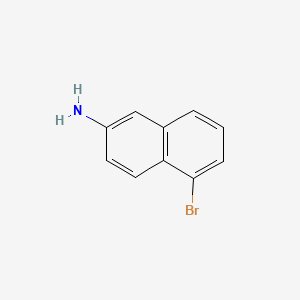

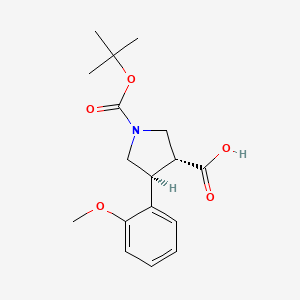

5-Bromonaphthalen-2-amine is a chemical compound with the molecular formula C10H8BrN . It is also known as 5-bromonaphthalen-2-amine hydrochloride . The compound is typically available in powder form .

Synthesis Analysis

The synthesis of 5-Bromonaphthalen-2-amine and its derivatives often involves Friedländer-type condensation of aminonaphthalene carbaldehydes with primary or secondary alcohols mediated by urea/KOH . The synthesis can also involve reactions with diketones or β-ketoesters .Molecular Structure Analysis

The InChI code for 5-Bromonaphthalen-2-amine is 1S/C10H8BrN.ClH/c11-10-3-1-2-7-6-8 (12)4-5-9 (7)10;/h1-6H,12H2;1H . This code provides a specific identifier for the molecular structure of the compound.Chemical Reactions Analysis

5-Bromonaphthalen-2-amine can participate in various chemical reactions. For instance, it can undergo Friedländer annulation, a reaction that results in the formation of quinoline derivatives . The compound can also be involved in the synthesis of 2-substituted benzothiazoles via a three-component one-pot reaction .Physical And Chemical Properties Analysis

5-Bromonaphthalen-2-amine has a molecular weight of 258.54 . It is typically stored at room temperature and is available in powder form .科学研究应用

DNA 结合荧光团: Kingsbury 等人 (2019) 开发了一种三环 2-氨基-6-溴萘的实用合成方法,可用于修饰 DANPY(一种用于染色细胞靶标的生物相容性发色团)。这突出了其在膜染色和基于 DNA 的生物光子学中的应用 (Kingsbury 等人,2019).

微波辅助胺化: 王等人 (2003) 证明了 1-氨基萘和 5-和 8-氨基喹啉可以通过在微波条件下进行钯催化的芳基胺化反应从芳基溴化物中制备,表明了一种快速合成方法 (Wang 等人,2003).

磷光性 PET 传感器: Bissell & Silva (1991) 的研究表明,带有叔胺基团的溴萘衍生物在水溶液中表现出 pH 控制的磷光,表明它们可用于质子监测 (Bissell & Silva, 1991).

钯催化的选择性胺化: Ji 等人 (2003) 报道了由钯-Xantphos 络合物催化的多卤代吡啶的选择性胺化,包括 5-溴-2-氯吡啶,表明其在生产胺化吡啶中的用途 (Ji 等人,2003).

芳香卤化物的氨基羰基化: Babjak 等人 (2014) 确定了使用五羰基铁在芳香卤化物(包括 2-溴萘)上进行 Heck 型羰基化的条件,用于这些卤化物与各种胺的氨基羰基化 (Babjak 等人,2014).

不对称催化氢解: Mercier 等人 (2010) 探讨了稠合芳烃铬和钌配合物中芳基-卤键的不对称氢解,包括 5-溴萘,展示了其在对映选择性合成中的潜力 (Mercier 等人,2010).

硼杂品的合成: Schickedanz 等人 (2017) 开发了一个两步序列来创建四环硼杂品,使用溴萘衍生物,其在有机电子学中具有应用 (Schickedanz 等人,2017).

钯催化的三芳胺合成: Riedmüller 等人 (2014) 描述了一种从 1-氯-或 1-溴萘高效合成空间位阻大的三芳胺的方案,这对于开发用于 OLED 应用的空穴传输材料非常重要 (Riedmüller 等人,2014).

抗癌活性: 刘等人 (2020) 设计并合成了 4-(4-甲氧基萘-1-基)-5-芳基嘧啶-2-胺,其显示出显着的抗癌活性并具有抑制微管蛋白聚合的能力 (Liu 等人,2020).

安全和危害

The compound is classified under the GHS07 category . It is associated with hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding release to the environment and wearing protective gloves, eye protection, and face protection .

属性

IUPAC Name |

5-bromonaphthalen-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYORWLNZLDKCJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)N)C(=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40668502 |

Source

|

| Record name | 5-Bromonaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromonaphthalen-2-amine | |

CAS RN |

116400-84-1 |

Source

|

| Record name | 5-Bromonaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,7-Dimethyl-2H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B570482.png)

![[3,3'-Bi-1,2-oxazole]-5-carbaldehyde](/img/structure/B570488.png)

![3-Benzofuranacetic acid, 6-[[2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-, (3R)-](/img/structure/B570503.png)